molecular formula C16H16N2O2 B6368789 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine CAS No. 1261940-30-0

3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine

Cat. No.: B6368789
CAS No.: 1261940-30-0
M. Wt: 268.31 g/mol
InChI Key: OJFUYRNPQRHUGN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the hydroxy group and the pyrrolidinylcarbonylphenyl group through a series of substitution and coupling reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-(3-pyrrolidinylcarbonylphenyl)pyridine.

    Reduction: Formation of 3-hydroxy-5-(3-pyrrolidinylcarbonylphenyl)piperidine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidinylcarbonylphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)piperidine
  • 3-Oxo-5-(3-pyrrolidinylcarbonylphenyl)pyridine
  • 3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)benzene

Uniqueness

3-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to the presence of both a hydroxy group and a pyrrolidinylcarbonylphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(5-hydroxypyridin-3-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-9-14(10-17-11-15)12-4-3-5-13(8-12)16(20)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFUYRNPQRHUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683205
Record name [3-(5-Hydroxypyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-30-0
Record name [3-(5-Hydroxypyridin-3-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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